B220
Overview
Description
B220, also known as CD45R, is a protein tyrosine phosphatase receptor type C. It is a surface marker commonly found on B cells, a type of white blood cell that plays a crucial role in the immune response. This compound is involved in various cellular processes, including cell signaling, differentiation, and immune response modulation .
Mechanism of Action
Target of Action
B220, also known as CD45R, is a type of protein tyrosine phosphatase (PTP) that is expressed on the surface of all hematopoietic cells except erythrocytes and platelets . It is specifically expressed in hematopoietic cells and has been shown to be an essential regulator of T- and B-cell antigen receptor signaling .
Mode of Action
This compound interacts with its targets, primarily T and B cells, and plays a crucial role in their activation and signaling . It is involved in the regulation of Src-family kinases, which are important for a variety of cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported that this compound, a synthetic benzenesulfonamide compound, could represent a new mitotic inhibitor for the treatment of colorectal cancer . Treatment of cells with this compound caused cells to accumulate in G2/M phase, with a concomitant induction of the mitotic phase markers, MPM2 and cyclin B1 . In addition, this compound inhibits autophagy by blocking conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to LC3-II and inhibiting autophagic flux .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. For instance, it has been found to induce apoptotic cell death via caspase-3 activation and poly (ADP ribose) polymerase (PARP) cleavage . Furthermore, it has been reported that this compound suppresses tumor metastasis in vivo and reduces cancer cell motility in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the IL-6 signaling pathway has been found to play opposing roles in the expansion of this compound− MDSCs and their this compound+ counterparts . This suggests that the action, efficacy, and stability of this compound can be significantly affected by the cellular and molecular environment in which it operates.
Biochemical Analysis
Biochemical Properties
B220 has shown good binding affinity to DNA, as evident from the high thermal stability of the this compound-DNA complex . The thermal stability of this complex depends on the type of substituents and side chains attached to the this compound nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting processes vital for DNA replication . This disruption is predominantly due to the intercalation of this compound into the DNA helix .
Molecular Mechanism
The mechanism of action of this compound is predominantly through DNA intercalation . This intercalation disrupts vital processes for DNA replication, leading to its pharmacological effects . Despite having poor inhibitory activity on topoisomerase II enzyme, this compound has significant multidrug resistance (MDR) modulating activity .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. Highly active this compound derivatives such as NCA0424 and 9-OH-B-220 have shown good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (a derivative of this compound) showed high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .
Metabolic Pathways
It is known that this compound interacts with DNA, and this interaction is crucial for its pharmacological activities .
Transport and Distribution
It is known that this compound can intercalate into the DNA helix , suggesting that it can be transported to the nucleus of cells.
Subcellular Localization
The subcellular localization of this compound is predominantly in the nucleus due to its ability to intercalate into the DNA helix . This localization is crucial for its pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of B220 typically involves the use of recombinant DNA technology. This process includes the insertion of the gene encoding this compound into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes. The host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. After sufficient growth, the cells are harvested, and the this compound protein is extracted and purified using industrial-scale chromatography systems .
Chemical Reactions Analysis
Types of Reactions: B220 can undergo various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its role in cell signaling. Phosphorylation involves the addition of a phosphate group to the protein, while dephosphorylation involves the removal of this group .
Common Reagents and Conditions: Phosphorylation of this compound typically requires the presence of kinases, which are enzymes that transfer phosphate groups from adenosine triphosphate (ATP) to the protein. Dephosphorylation, on the other hand, requires phosphatases, which remove phosphate groups. These reactions usually occur under physiological conditions, such as a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The major products formed from the phosphorylation and dephosphorylation of this compound are the phosphorylated and dephosphorylated forms of the protein, respectively. These modifications can alter the protein’s activity and its interactions with other cellular components .
Scientific Research Applications
B220 has numerous applications in scientific research, particularly in the fields of immunology and cell biology. It is commonly used as a marker to identify and isolate B cells in various experimental settings. Researchers use antibodies against this compound to study B cell development, differentiation, and function .
In medicine, this compound is used in diagnostic assays to identify certain types of leukemia and lymphoma, as these cancers often involve abnormal B cells expressing this compound. Additionally, this compound is used in flow cytometry, a technique that allows for the analysis of cell populations based on their surface markers .
Comparison with Similar Compounds
B220 is similar to other protein tyrosine phosphatases, such as CD45 and CD148. this compound is unique in its expression pattern and specific functions in B cells. While CD45 is expressed on all hematopoietic cells, this compound is predominantly found on B cells, making it a more specific marker for these cells .
Other similar compounds include CD19 and CD20, which are also surface markers on B cells. this compound is distinct in its role as a phosphatase, whereas CD19 and CD20 are involved in different aspects of B cell signaling and function .
Properties
IUPAC Name |
2-(2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13-11-16-17(12-14(13)2)22-20-19(21-16)15-7-5-6-8-18(15)24(20)10-9-23(3)4/h5-8,11-12H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLSGFJELWCFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920692 | |
Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112228-65-6 | |
Record name | B 220 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112228656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40920692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
ANone: B220, also known as CD45R, is the longest isoform of the CD45 protein, a transmembrane tyrosine phosphatase critical for signal transduction in immune cells. Though predominantly expressed on B cells, this compound is also found on subsets of T cells, NK cells, and dendritic cells, particularly in pathological contexts. Its expression pattern and functional roles make it a valuable marker for studying immune cell development, activation, and dysfunction in various disease models.
ANone: CD45 exists in multiple isoforms due to alternative splicing of exons 4, 5, and 6. this compound is unique as it includes all three exons, resulting in a 220-kDa protein. Other isoforms, such as CD45RA and CD45RO, differ in molecular weight and expression patterns, reflecting distinct roles in T cell development and activation.
A: this compound is expressed throughout B cell development, from early precursors in the bone marrow to mature B cells in peripheral lymphoid organs. Studies indicate a role for this compound in regulating B cell signaling, proliferation, and survival. [ [] , [] ]
A: this compound expression on non-B cells is often associated with specific activation states or pathological conditions. For example, activated T cells [ [] ], certain NK cell subsets [ [] ], and plasmacytoid dendritic cells [ [] ] express this compound. In autoimmune-prone MRL/lpr mice, a large population of unusual CD4-CD8- double negative T cells express this compound, contributing to the pathogenesis of their lupus-like disease. [ [] , [] , [] ]
A: In MRL/lpr mice, this compound+ DN T cells exhibit altered signaling, cytokine production, and survival, contributing to the development of autoimmunity. These cells are resistant to Fas-mediated apoptosis, leading to their accumulation and a breakdown in self-tolerance. [ [] , [] ]
A: Studies suggest that this compound expression on T cells may be a transient event associated with apoptosis. Activated T cells up-regulate this compound before undergoing apoptosis, suggesting a potential role in regulating cell death pathways. [ [] , [] ]
A: Yes, this compound expression can be modulated by various factors, including cytokines, cellular activation, and disease states. For instance, estrogen deficiency leads to increased this compound+ B cell precursors in the bone marrow. [ [] ]
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